molecular formula C12H14O3 B2514587 3-(3,4-Dihydro-1H-isochromen-7-yl)propanoic acid CAS No. 1517482-74-4

3-(3,4-Dihydro-1H-isochromen-7-yl)propanoic acid

Cat. No.: B2514587
CAS No.: 1517482-74-4
M. Wt: 206.241
InChI Key: RCQIDWXWMZZRJX-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-1H-isochromen-7-yl)propanoic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of isochromene, a bicyclic structure that contains a benzene ring fused to a pyran ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydro-1H-isochromen-7-yl)propanoic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a substituted benzaldehyde with a suitable diene in the presence of a Lewis acid catalyst to form the isochromene ring. Subsequent functionalization of the isochromene ring can be achieved through various organic reactions, such as Friedel-Crafts acylation, to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydro-1H-isochromen-7-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the isochromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3,4-Dihydro-1H-isochromen-7-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of polymers, resins, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Isochromene: The parent compound of 3-(3,4-Dihydro-1H-isochromen-7-yl)propanoic acid, with a simpler structure.

    Coumarin: A related compound with a benzopyrone structure, known for its anticoagulant properties.

    Chromene: Another bicyclic compound with a benzene ring fused to a pyran ring, similar to isochromene.

Uniqueness

This compound is unique due to its specific functional groups and potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isochromen-7-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)4-2-9-1-3-10-5-6-15-8-11(10)7-9/h1,3,7H,2,4-6,8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQIDWXWMZZRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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